molecular formula C24H20ClN3O2S2 B2518648 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride CAS No. 1330117-50-4

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride

Cat. No.: B2518648
CAS No.: 1330117-50-4
M. Wt: 482.01
InChI Key: OHEQXHFXPQBGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H20ClN3O2S2 and its molecular weight is 482.01. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacterium tuberculosis and Cyclooxygenase (COX) enzymes . The compound has shown significant inhibitory activity against M. tuberculosis, making it a potential candidate for anti-tubercular therapy . Additionally, it has demonstrated inhibitory effects on COX enzymes, which play a crucial role in inflammation and pain signaling pathways .

Mode of Action

The compound interacts with its targets, leading to changes in their normal functioning. In the case of M. tuberculosis, the compound inhibits the growth of the bacteria, thereby helping to control the spread of tuberculosis . When interacting with COX enzymes, the compound inhibits their activity, which can lead to a reduction in inflammation and pain .

Biochemical Pathways

The compound affects several biochemical pathways. In the context of tuberculosis, it interferes with the life cycle of M. tuberculosis, inhibiting its growth and proliferation . In terms of inflammation, the compound inhibits the COX enzymes, which are key players in the synthesis of prostaglandins, substances that mediate inflammation and pain .

Pharmacokinetics

tuberculosis and COX enzymes suggest that it is able to reach its targets in the body effectively .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of M. tuberculosis growth and the reduction of inflammation and pain. These effects make the compound a potential candidate for the treatment of tuberculosis and inflammatory conditions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the polarity of the solvent can affect the degree of charge transfer in the compound, which can in turn influence its interaction with its targets

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S2.ClH/c1-27-11-10-15-20(13-27)31-24(21(15)23-25-16-7-3-5-9-19(16)30-23)26-22(28)18-12-14-6-2-4-8-17(14)29-18;/h2-9,12H,10-11,13H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEQXHFXPQBGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6O5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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